molecular formula C9H8BrF3O B1292856 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol CAS No. 1148050-30-9

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol

Cat. No.: B1292856
CAS No.: 1148050-30-9
M. Wt: 269.06 g/mol
InChI Key: NUQKLBWHNGSIIU-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol: is an organic compound characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to a propanol backbone

Biochemical Analysis

Biochemical Properties

3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is responsible for hydrolyzing acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially alter nervous system function. Additionally, this compound interacts with other biomolecules, including proteins involved in oxidative stress responses, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and the production of reactive oxygen species . Furthermore, this compound has been shown to affect cell signaling pathways by interacting with key proteins, thereby influencing cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine and leading to increased levels of this neurotransmitter . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating neurotransmission and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and potential damage to tissues . Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in oxidative stress responses, leading to changes in the production of reactive oxygen species and other metabolites . Additionally, its interaction with metabolic enzymes can affect the overall metabolic balance within cells, highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in certain tissues . The localization and accumulation of this compound within cells can influence its activity and function, making it an important factor in its biochemical analysis .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound has been shown to localize to specific cellular compartments, such as mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses . Targeting signals and post-translational modifications may direct this compound to these compartments, influencing its biochemical activity and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone or 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanoic acid.

    Reduction: Formation of 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol or 3-(4-Bromophenyl)-1,1,1-trifluoropropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its ability to interact with specific biological targets and pathways.

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the manufacture of polymers, coatings, and other industrial products.

Comparison with Similar Compounds

  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • 3-(4-Bromophenyl)propionic acid
  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

Comparison: Compared to similar compounds, 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQKLBWHNGSIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648865
Record name 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148050-30-9
Record name 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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